Sodium 4-hydroxydecanoate
Description
Sodium 4-hydroxydecanoate is the sodium salt of 4-hydroxydecanoic acid, a medium-chain fatty acid derivative with a hydroxyl group at the fourth carbon position. The molecular formula of its parent acid, 4-hydroxydecanoic acid, is C₁₀H₂₀O₃, and its potassium salt (CID 28499) has a predicted collision cross-section (CCS) of 145.5–153.1 Ų depending on ionization state . This compound likely shares similar physicochemical traits, such as amphiphilicity and solubility in polar solvents, due to its hydroxyl and carboxylate groups.
Properties
Molecular Formula |
C10H19NaO3 |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
sodium;4-hydroxydecanoate |
InChI |
InChI=1S/C10H20O3.Na/c1-2-3-4-5-6-9(11)7-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
FWVUCKFBRRDBDW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(CCC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Potassium 4-Hydroxydecanoate
- Molecular Formula : C₁₀H₁₉KO₃ (vs. C₁₀H₁₉NaO₃ for the sodium salt).
- Key Differences: Counterion Effect: The potassium ion (K⁺) has a larger ionic radius than sodium (Na⁺), which may influence solubility and ion mobility. For example, CCS values for [M+K]⁺ adducts of 4-hydroxydecanoic acid are 148.9 Ų, while [M+Na]⁺ adducts are 153.1 Ų, suggesting sodium’s stronger polarizing effect on molecular packing . Applications: Potassium salts are often preferred in biological buffers, whereas sodium salts are more common in industrial surfactants or preservatives.
Sodium 4-Hydroxydodecanoate (C₁₂H₂₃NaO₃)
- Molecular Weight: 238.30 g/mol (vs. ~218.25 g/mol for Sodium 4-hydroxydecanoate).
- Structural Impact: The longer carbon chain (C12 vs. However, this reduces water solubility compared to the shorter-chain analog . No CCS data are provided, but longer chains generally exhibit higher CCS values due to increased molecular surface area.
Sodium 4-Hydroxybenzoate (C₇H₅NaO₃)
- Molecular Weight : 160.10 g/mol.
- Key Contrasts: Aromatic vs. Aliphatic Backbone: The aromatic ring in Sodium 4-hydroxybenzoate confers rigidity and UV absorption properties, making it suitable as a preservative in cosmetics and pharmaceuticals. In contrast, this compound’s aliphatic chain supports flexibility and lipid-membrane interactions . Acidity: The hydroxyl group on the benzene ring (pKa ~8.5) is less acidic than the aliphatic hydroxyl group in this compound (pKa ~4–5), affecting reactivity in aqueous environments.
Research Findings and Trends
- Ion Mobility : Sodium adducts generally exhibit higher CCS values than potassium adducts due to stronger ion-dipole interactions .
- Chain Length vs. Bioactivity : Longer-chain derivatives (e.g., C12) may show enhanced antimicrobial activity but reduced metabolic clearance compared to C10 analogs .
- Analytical Utility: Sodium 4-hydroxybenzoate is widely used as an analytical standard due to its stability and well-characterized spectroscopic profiles , whereas aliphatic hydroxydecanoates require advanced techniques like ion mobility spectrometry for characterization .
Q & A
Q. How can researchers integrate multi-omics data to elucidate the role of this compound in metabolic disorders?
- Methodological Answer : Use systems biology approaches: Correlate metabolomic profiles (e.g., altered fatty acid oxidation) with proteomic changes (e.g., enzyme expression) and genomic variants (GWAS data). Network analysis (e.g., STRING) identifies hub proteins, and machine learning models predict dose-response relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
